2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of 2-aminopyridine with trifluoroacetic acid and a suitable nitrile source under controlled conditions. One common method involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile, which then reacts with pyridinium ylides to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 4-[2-(Trifluoromethyl)phenoxy]pyridine
- 4-[3-(Trifluoromethyl)phenoxy]pyridine
Uniqueness: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H4F3N3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7/h1-2,4-5H |
InChI Key |
UWMXPLIVDKAUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)C(F)(F)F |
Origin of Product |
United States |
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